molecular formula C13H14Cl2O3 B1669075 Ciprofibrate CAS No. 52214-84-3

Ciprofibrate

Numéro de catalogue: B1669075
Numéro CAS: 52214-84-3
Poids moléculaire: 289.15 g/mol
Clé InChI: KPSRODZRAIWAKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le ciprofibrate est un agent hypolipidémiant appartenant à la classe des fibrates. Il est principalement utilisé pour traiter l’hyperlipidémie, une affection caractérisée par des taux élevés de lipides dans le sang. Le nom chimique du this compound est l’acide 2-[4-(2,2-dichlorocyclopropyl)phénoxy]-2-méthylpropanoïque. Il est connu pour sa capacité à réduire les taux de lipoprotéines de basse densité (LDL) et de lipoprotéines de très basse densité (VLDL) tout en augmentant les taux de lipoprotéines de haute densité (HDL) .

Applications De Recherche Scientifique

Lipid Management

Ciprofibrate's primary application is in the treatment of dyslipidemia, characterized by abnormal lipid levels in the blood. Clinical studies have demonstrated its effectiveness in improving lipid profiles, particularly in patients with type IV dyslipidemia and low HDL-C levels.

Clinical Efficacy

  • Reduction of Triglycerides and Non-HDL Cholesterol : A study involving 75 patients showed that this compound significantly reduced triglycerides by 38% and non-HDL cholesterol by 20.5% compared to a control group receiving only lifestyle modifications (diet and exercise) .
  • Increase in HDL Cholesterol : The same study reported a 25% increase in HDL-C levels among those treated with this compound, highlighting its role in addressing low HDL conditions .

Comparative Studies

A randomized controlled trial assessed this compound's efficacy against placebo in patients with type II hypercholesterolemia. Results indicated a significant reduction in total and low-density lipoprotein cholesterol (LDL-C) levels, with increases in HDL-C observed after 12 weeks of treatment .

Lipid ParameterThis compound Group (100 mg)Control Group (Placebo)
Total Cholesterol Reduction20%Stable
LDL Cholesterol Reduction24%Stable
HDL Cholesterol Increase9.8%Stable
Triglyceride Reduction30%Stable

Potential Applications Beyond Lipid Management

Recent research has explored additional therapeutic applications of this compound beyond its lipid-lowering effects.

Insulin Sensitivity Improvement

A clinical trial aimed to evaluate whether this compound could enhance myocardial insulin sensitivity in individuals with impaired glucose metabolism (IGM). The outcomes are anticipated to provide insights into its potential role in metabolic syndrome management .

Nanoparticle Drug Delivery Systems

Innovative approaches using this compound-loaded nanoparticles have been investigated to improve its bioavailability and therapeutic efficacy. Research demonstrated that encapsulating this compound within biocompatible micelles enhanced its solubility and sustained release profile, making it a promising candidate for targeted drug delivery systems .

Case Studies

Several case studies illustrate the clinical application of this compound:

  • Case Study on Hypertriglyceridemia : A patient with familial hyperchylomicronemia treated with this compound showed a remarkable reduction in triglyceride levels without an increase in LDL-C, demonstrating its safety profile and efficacy in genetic dyslipidemias .
  • Effectiveness in Low HDL Conditions : Another case highlighted a patient with low HDL-C who experienced a significant improvement after incorporating this compound into their treatment regimen alongside dietary modifications .

Mécanisme D'action

Le ciprofibrate exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha (PPARα). Cette activation conduit à une expression accrue des gènes impliqués dans le métabolisme des lipides, ce qui entraîne une dégradation accrue des acides gras et une réduction des taux de triglycérides. L’effet global est une diminution des taux de LDL et de VLDL et une augmentation des taux de HDL .

Composés similaires :

  • Fenofibrate
  • Gemfibrozil
  • Bezafibrate

Comparaison : Le this compound est unique dans sa structure chimique, en particulier la présence du groupe dichlorocyclopropyle, qui le distingue des autres fibrates. Cette différence structurelle contribue à ses propriétés pharmacocinétiques et pharmacodynamiques spécifiques. Comparé au fenofibrate et au gemfibrozil, le this compound a une demi-vie plus longue, permettant une administration une fois par jour .

Le mécanisme d’action distinct et le profil pharmacocinétique favorable du this compound en font un agent précieux dans la prise en charge de l’hyperlipidémie et des affections associées.

Analyse Biochimique

Biochemical Properties

Ciprofibrate exerts its effects by interacting with various enzymes, proteins, and other biomolecules involved in lipid metabolism. It activates PPARα, which in turn regulates the expression of genes involved in fatty acid transport, β-oxidation, and lipoprotein metabolism. This compound enhances the activity of lipoprotein lipase, an enzyme responsible for the hydrolysis of triglycerides in lipoproteins, leading to a reduction in plasma triglyceride levels. Additionally, this compound increases the expression of apolipoprotein A-I and A-II, which are essential components of high-density lipoprotein (HDL) particles, thereby promoting reverse cholesterol transport .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates the expression of genes involved in lipid metabolism, leading to increased fatty acid oxidation and decreased triglyceride synthesis. This compound also enhances the efflux of cholesterol from cells by upregulating the expression of ATP-binding cassette transporters, such as ABCA1 and ABCG1. This results in increased HDL-mediated cholesterol efflux and reduced intracellular cholesterol levels . Furthermore, this compound has been shown to reduce the levels of atherogenic lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), by promoting their clearance from the bloodstream .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding induces the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol homeostasis. This compound also inhibits the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that promotes lipogenesis, thereby reducing triglyceride synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has been shown to be stable under physiological conditions, with minimal degradation over time. Long-term studies have demonstrated sustained reductions in plasma triglyceride and cholesterol levels with prolonged this compound treatment. Additionally, this compound has been observed to maintain its efficacy in reducing atherogenic lipoproteins and promoting HDL-mediated cholesterol efflux over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In hyperlipidemic rats, this compound has been shown to significantly reduce plasma triglyceride and cholesterol levels at doses ranging from 0.6 to 3 mg/kg per day. Higher doses of this compound have been associated with increased risk of adverse effects, such as myopathy and hepatotoxicity. In primate models, this compound has been observed to induce hepatic peroxisome proliferation and hypertrophy at high doses, although these effects are less pronounced compared to rodents .

Metabolic Pathways

This compound is involved in several metabolic pathways related to lipid metabolism. It activates PPARα, which regulates the expression of genes involved in fatty acid transport, β-oxidation, and lipoprotein metabolism. This compound enhances the activity of enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in the β-oxidation of fatty acids. Additionally, this compound increases the expression of genes encoding for apolipoproteins, lipoprotein lipase, and ATP-binding cassette transporters, thereby promoting lipid metabolism and cholesterol homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily bound to plasma proteins, such as albumin, which facilitates its transport in the bloodstream. This compound is taken up by hepatocytes through passive diffusion and active transport mechanisms. Within cells, this compound is distributed to various subcellular compartments, including the nucleus, where it exerts its effects on gene expression. This compound has been shown to accumulate in the liver, where it activates PPARα and regulates lipid metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le ciprofibrate est synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction du 4-(2,2-dichlorocyclopropyl)phénol avec le 2-bromo-2-méthylpropanoate de méthyle en présence d’une base telle que l’hydroxyde de sodium. La réaction est généralement effectuée dans un solvant organique comme l’acétone sous reflux. Le produit est ensuite purifié par recristallisation .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction afin de garantir un rendement et une pureté élevés. Le produit final est souvent soumis à des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le ciprofibrate subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique :

    Chimie : Utilisé comme composé modèle pour étudier le comportement des fibrates dans diverses réactions chimiques.

    Biologie : Étudié pour ses effets sur le métabolisme des lipides et son rôle potentiel dans le traitement des troubles métaboliques.

    Médecine : Étudié de manière approfondie pour ses effets hypolipidémiants et ses avantages potentiels dans les maladies cardiovasculaires.

    Industrie : Utilisé dans le développement de nouveaux agents hypolipidémiants et de formulations

Comparaison Avec Des Composés Similaires

  • Fenofibrate
  • Gemfibrozil
  • Bezafibrate

Comparison: Ciprofibrate is unique in its chemical structure, particularly the presence of the dichlorocyclopropyl group, which distinguishes it from other fibrates. This structural difference contributes to its specific pharmacokinetic and pharmacodynamic properties. Compared to fenofibrate and gemfibrozil, this compound has a longer half-life, allowing for once-daily dosing .

This compound’s distinct mechanism of action and favorable pharmacokinetic profile make it a valuable agent in the management of hyperlipidemia and related conditions.

Activité Biologique

Ciprofibrate is a synthetic lipid-lowering agent belonging to the fibrate class of medications, primarily used for managing dyslipidemia. Its biological activity is largely attributed to its role as a peroxisome proliferator-activated receptor (PPAR) agonist, which influences lipid metabolism and has various cardiovascular benefits. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

This compound functions by activating PPARα, leading to enhanced transcription of genes involved in fatty acid oxidation and lipid metabolism. This activation results in:

  • Increased breakdown of fatty acids.
  • Decreased triglyceride levels.
  • Increased high-density lipoprotein (HDL) cholesterol levels.

Lipid Profile Improvement

This compound has been shown to significantly improve lipid profiles in patients with hyperlipidemia. A comparative study demonstrated that this compound at a dose of 100 mg daily effectively reduced total cholesterol, low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol while increasing HDL cholesterol levels compared to fenofibrate .

Table 1: Comparative Effects of this compound and Fenofibrate on Lipid Profiles

ParameterThis compound (100 mg/day)Fenofibrate (300 mg/day)
Total CholesterolDecreasedDecreased
LDL CholesterolDecreasedDecreased
VLDL CholesterolDecreasedDecreased
HDL CholesterolIncreasedIncreased
Apoprotein AIncreasedIncreased

Endothelial Function

Research indicates that this compound therapy improves endothelial function in patients with type 2 diabetes. This improvement is crucial as endothelial dysfunction is a significant risk factor for cardiovascular diseases .

Antioxidant Properties

This compound also exhibits antioxidant properties, which may contribute to its cardioprotective effects. By reducing oxidative stress, it helps mitigate inflammation and vascular damage associated with dyslipidemia .

Case Studies and Research Findings

  • Case Study on Type II Hyperlipoproteinemia :
    A study involving patients with major type II hyperlipoproteinemia showed that this compound significantly improved lipid levels over a nine-month period. Patients receiving this compound demonstrated higher HDL levels and lower triglyceride concentrations compared to baseline measurements .
  • Nanoparticle Delivery Systems :
    Recent research explored the use of this compound-loaded nanoparticles for enhanced delivery and bioavailability. The study found that these nanoparticles exhibited favorable physicochemical properties, such as small size and neutral charge, facilitating effective drug release profiles .

    Table 2: Physicochemical Properties of this compound-Loaded Nanoparticles
    ParameterValue
    Size150 nm
    Zeta Potential+5 mV
    Drug Loading Capacity20%
    Release KineticsZero-order kinetics

Propriétés

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRODZRAIWAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020331
Record name Ciprofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52214-84-3
Record name Ciprofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52214-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofibrate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciprofibrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ciprofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciprofibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Alternatively, methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate was prepared from 20 g. of p-(2,2-dichlorocyclopropyl)phenol [Example 24, part (a)], 38 g. of ethyl 2-bromo-2-methylpropionate and 42 g. of potassium carbonate in 100 ml. of acetonitrile. The ethyl 2-bromo-2-methylpropionate was added in two equal portions, the second portion being added after seven hours of heating at reflux. The reaction mixture was heated at reflux for about three days and the product isolated to give 32 g. of ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. The latter was hydrolyzed in the usual manner with ethanolic sodium hydroxide to produce 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionic acid, identical with the compound formed in Example 24, part (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofibrate
Reactant of Route 2
Ciprofibrate
Reactant of Route 3
Ciprofibrate
Reactant of Route 4
Reactant of Route 4
Ciprofibrate
Reactant of Route 5
Reactant of Route 5
Ciprofibrate
Reactant of Route 6
Ciprofibrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.